molecular formula C13H16F2N2O2S2 B2374512 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415552-89-3

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No.: B2374512
CAS No.: 2415552-89-3
M. Wt: 334.4
InChI Key: MZJKCIPGMYUNDD-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound characterized by the presence of a difluorophenyl group and a hydroxy-dithiepan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiourea
  • 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamate

Uniqueness

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to the presence of both difluorophenyl and hydroxy-dithiepan groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2S2/c14-9-2-1-3-10(15)11(9)17-12(18)16-6-13(19)7-20-4-5-21-8-13/h1-3,19H,4-8H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKCIPGMYUNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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